molecular formula C20H22N4O B2820407 N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-36-4

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2820407
CAS RN: 895643-36-4
M. Wt: 334.423
InChI Key: ITBFXTMNCXQMGZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

  • Triazole derivatives, like N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have shown valuable pharmacological properties. Specifically, they exhibit anti-convulsive activity and can be useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Synthetic Applications

  • The synthesis of similar triazole compounds has been explored for various applications. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized using 4-chlorobenzenamine as a starting material, indicating the versatility of triazole derivatives in synthetic chemistry (Kan, 2015).

Anti-Inflammatory Activity

  • Some 1,5-diphenyl-3-1H-1,2,4-triazoles substituted with various groups, including alkyl or carboxyl groups, have been shown to exhibit significant anti-inflammatory activity. This suggests potential therapeutic applications of triazole derivatives in inflammatory conditions (Czollner, Szilágyi, Langó, & Janáky, 1990).

Dyeing Polyester Fibres

  • Triazole derivatives have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from triazole compounds, have demonstrated good wash, perspiration, sublimation, and rub fastness ratings on dyed fabrics, albeit with poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Fluorescence Studies

  • Triazole derivatives have been part of studies involving fluorescent molecular probes. Their fluorescence-environment dependence and other properties make them suitable for developing ultrasensitive fluorescent probes for biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Cholinesterase Inhibition

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-5-16-7-6-8-18(12-16)24-15(4)19(22-23-24)20(25)21-17-10-9-13(2)14(3)11-17/h6-12H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBFXTMNCXQMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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